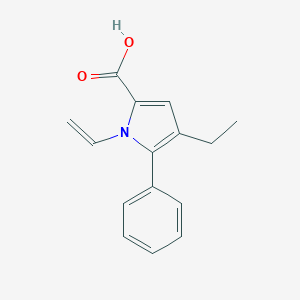

4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-ethenyl-4-ethyl-5-phenylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-3-11-10-13(15(17)18)16(4-2)14(11)12-8-6-5-7-9-12/h4-10H,2-3H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAXOPKZWSUVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(C(=C1)C(=O)O)C=C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349610 | |

| Record name | 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131172-70-8 | |

| Record name | 1-Ethenyl-4-ethyl-5-phenyl-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131172-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Elucidation of 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid (CAS 131172-70-8).[1][2] Intended for researchers, scientists, and professionals in drug development, this document outlines the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Furthermore, it details the methodologies for acquiring this data and provides an in-depth interpretation, grounded in established spectroscopic principles, to facilitate the structural confirmation of this molecule.

Molecular Structure and Key Features

4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid is a polysubstituted pyrrole derivative. The core of the molecule is a pyrrole ring, a five-membered aromatic heterocycle. This ring is substituted with an ethyl group at the 4-position, a phenyl group at the 5-position, a vinyl group at the 1-position (on the nitrogen atom), and a carboxylic acid group at the 2-position. The presence of these varied functional groups gives rise to a rich and informative spectroscopic profile.

Figure 1: 2D structure of 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable carboxylic acid proton.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Figure 2: Workflow for ¹H NMR Spectroscopy.

Predicted ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | Chemical shift is highly dependent on concentration and solvent. May exchange with D₂O.[3] |

| Phenyl (-C₆H₅) | 7.2 - 7.6 | Multiplet | 5H | The exact shifts of the ortho, meta, and para protons will differ slightly. |

| Pyrrole-H (at C3) | 6.5 - 7.0 | Singlet | 1H | The lone proton on the pyrrole ring. |

| Vinyl (-CH=CH₂) | 6.0 - 6.5 (α-H) | Doublet of doublets | 1H | The proton on the carbon attached to the nitrogen. |

| Vinyl (-CH=CH₂) | 5.0 - 5.5 (β-H, cis & trans) | Multiplets | 2H | The two terminal vinyl protons will be diastereotopic and show complex splitting. |

| Ethyl (-CH₂CH₃) | 2.5 - 2.8 | Quartet | 2H | Protons on the methylene group adjacent to the pyrrole ring. |

| Ethyl (-CH₂CH₃) | 1.1 - 1.4 | Triplet | 3H | Protons on the terminal methyl group. |

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Instrument Setup:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: Several hundred to several thousand scans are often necessary due to the low natural abundance of ¹³C.

-

Reference: TMS (δ = 0.00 ppm) or the solvent signal.

-

Figure 3: Workflow for ¹³C NMR Spectroscopy.

Predicted ¹³C NMR Data

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-C OOH) | 160 - 170 | Carboxyl carbons are typically found in this downfield region.[3] |

| Pyrrole Ring Carbons | 110 - 140 | The exact shifts will be influenced by the substituents. The carbon attached to the carboxylic acid (C2) will be more downfield. |

| Phenyl Ring Carbons | 125 - 140 | The ipso-carbon (attached to the pyrrole ring) will be in this range, along with the other aromatic carbons. |

| Vinyl (-C H=C H₂) | 115 - 135 | The two carbons of the vinyl group will have distinct chemical shifts. |

| Ethyl (-C H₂CH₃) | 20 - 30 | The methylene carbon. |

| Ethyl (-CH₂C H₃) | 10 - 15 | The terminal methyl carbon. |

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Setup:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration | Notes |

| Carboxylic Acid O-H | 2500 - 3300 (very broad) | O-H stretch | This broad absorption is a hallmark of a carboxylic acid due to hydrogen bonding.[3][4] |

| C-H (Aromatic/Vinyl) | 3000 - 3100 | C-H stretch | |

| C-H (Aliphatic) | 2850 - 3000 | C-H stretch | |

| Carboxylic Acid C=O | 1680 - 1720 | C=O stretch | The conjugation with the pyrrole ring will likely shift this to the lower end of the typical range.[3] |

| C=C (Aromatic/Vinyl) | 1600 - 1680 | C=C stretch | Multiple bands are expected in this region. |

Predicted Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement.

Predicted MS Data

-

Molecular Formula: C₁₅H₁₅NO₂[1]

-

Molecular Weight: 241.29 g/mol [1]

-

Predicted m/z:

-

Positive Ion Mode (ESI+): 242.1125 ([M+H]⁺)

-

Negative Ion Mode (ESI-): 240.0979 ([M-H]⁻)

-

-

Key Fragmentation Patterns: Fragmentation would likely involve the loss of the carboxylic acid group (-45 Da), the ethyl group (-29 Da), and potentially cleavage of the vinyl and phenyl groups.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive framework for the structural elucidation of 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid. By comparing experimentally obtained spectra with these predictions, researchers can confidently confirm the identity and purity of this compound. The provided protocols offer a starting point for acquiring high-quality data, and the detailed interpretations serve as a guide for spectral analysis.

References

-

PubChem. Pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Filo. Q1 (A) Draw the ¹³C NMR spectra for the following compounds.[Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.[Link]

-

University of Calgary. Table of Characteristic IR Absorptions.[Link]

Sources

Characterizing Novel Pyrrole Derivatives: An In-depth Guide to 1H and 13C NMR Spectroscopy

For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel pyrrole derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of these vital heterocyclic compounds.[1] The pyrrole scaffold is a fundamental component in a vast array of natural products and pharmaceuticals.[1] This guide provides a comprehensive exploration of ¹H and ¹³C NMR spectral features of substituted pyrroles, supported by experimental protocols and data interpretation strategies, to aid in the accurate characterization of these molecules.

Core Principles of Pyrrole NMR Spectroscopy

The five-membered aromatic ring of pyrrole produces a distinct set of signals in both ¹H and ¹³C NMR spectra. In an unsubstituted pyrrole molecule, symmetry results in three unique proton signals and two unique carbon signals in the aromatic region.[1] The α-protons (H2/H5) and α-carbons (C2/C5) are adjacent to the nitrogen atom, while the β-protons (H3/H4) and β-carbons (C3/C4) are further away.[1] The chemical shifts of these nuclei are highly sensitive to the electronic nature of any substituent attached to the ring.[1]

The Influence of Substituents on Chemical Shifts

The position and nature of substituents dramatically alter the electron density within the pyrrole ring, leading to predictable changes in chemical shifts.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and acyl (-COR) decrease the electron density of the pyrrole ring, particularly at the α and β positions. This deshielding effect causes the corresponding proton and carbon signals to shift downfield (to higher ppm values).[1]

-

Electron-Donating Groups (EDGs): Groups such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) increase the electron density of the ring. This shielding effect results in an upfield shift of the proton and carbon signals (to lower ppm values).[1]

The magnitude of these shifts is dependent on both the electronic properties of the substituent and its position on the pyrrole ring.

1H NMR Spectral Features of Pyrrole Derivatives

The analysis of a ¹H NMR spectrum of a pyrrole derivative involves a careful examination of chemical shifts, coupling constants, and the appearance of the N-H proton signal.

Chemical Shifts (δ)

In unsubstituted pyrrole, the α-protons typically resonate at a lower field than the β-protons due to the electron-withdrawing nature of the nitrogen atom. The chemical shifts of all protons in the pyrrole ring are also influenced by the solvent used.[2]

| Proton | Typical Chemical Shift (ppm) in CDCl₃ |

| N-H | ~8.0 (often broad) |

| H-2, H-5 (α) | ~6.7 |

| H-3, H-4 (β) | ~6.1 |

Table 1: Typical ¹H NMR chemical shifts for unsubstituted pyrrole.

Coupling Constants (J)

The magnitude of the coupling constant (J), reported in Hertz (Hz), provides valuable information about the connectivity of protons within the molecule.[3] In pyrrole systems, the coupling between adjacent protons is a key diagnostic feature.

| Coupling | Typical J-value (Hz) |

| ³J(H2-H3) | 2.5 - 3.5 |

| ³J(H3-H4) | 3.0 - 4.0 |

| ⁴J(H2-H4) | 1.0 - 2.0 |

| ⁴J(H2-H5) | ~1.9 |

| ⁵J(H2-NH) | ~2.6 |

| ⁵J(H3-NH) | ~2.5 |

Table 2: Typical proton-proton coupling constants in the pyrrole ring.

The N-H Proton Signal

The N-H proton of a pyrrole ring often appears as a broad signal and can be challenging to identify.[4] This broadening is due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus.[4] The chemical shift of the N-H proton is also highly dependent on the solvent, concentration, and temperature.[5][6][7] In many cases, the signal can be confirmed by a D₂O exchange experiment; adding a drop of deuterium oxide to the NMR sample will cause the N-H proton to exchange with deuterium, leading to the disappearance of its signal in the spectrum.[4]

13C NMR Spectral Features of Pyrrole Derivatives

13C NMR spectroscopy provides complementary information to ¹H NMR, offering insights into the carbon framework of the molecule.

Chemical Shifts (δ)

Similar to ¹H NMR, the chemical shifts of the pyrrole ring carbons are influenced by the electronegativity of the nitrogen atom and the electronic effects of substituents.[8] In unsubstituted pyrrole, the α-carbons resonate at a lower field than the β-carbons.

| Carbon | Typical Chemical Shift (ppm) in CDCl₃ |

| C-2, C-5 (α) | ~118 |

| C-3, C-4 (β) | ~108 |

Table 3: Typical ¹³C NMR chemical shifts for unsubstituted pyrrole.[9]

The presence of substituents can significantly alter these values. For instance, alkyl groups at the 3-position can cause a downfield shift of the C-3 signal and an upfield shift of the C-2 and C-4 signals.[10]

Experimental Protocols for NMR Analysis

Obtaining high-quality NMR spectra is contingent upon proper sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation: A Step-by-Step Guide

-

Determine the Appropriate Amount of Sample: For ¹H NMR, dissolve 5-25 mg of the pyrrole derivative in 0.6-0.7 mL of a suitable deuterated solvent.[11][12] For ¹³C NMR, a higher concentration of 20-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1][11]

-

Select a Deuterated Solvent: The choice of solvent is critical. It must completely dissolve the sample and should not have signals that overlap with regions of interest in the spectrum.[12] Chloroform-d (CDCl₃) is a common choice for many organic compounds, while dimethyl sulfoxide-d₆ (DMSO-d₆) is suitable for more polar molecules.[13]

-

Ensure a Homogeneous Solution: Prepare the sample in a clean, dry vial.[14] Gently vortex or sonicate the mixture to ensure the compound is fully dissolved.[12]

-

Filter the Sample: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[11]

-

Adjust the Sample Height: The final solution height in the NMR tube should be approximately 4.0 to 5.0 cm.[12][13]

-

Cap and Label the Tube: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[14]

NMR Data Acquisition Workflow

The following is a general workflow for acquiring a comprehensive set of NMR data for a novel pyrrole derivative on a 400 MHz spectrometer.

Caption: Key 2D NMR correlations for a model substituted pyrrole.

The Role of NMR in Drug Discovery and Development

NMR spectroscopy is an indispensable analytical method in drug discovery and development. [15]It provides detailed information about molecular structure, interactions, and conformations at the atomic level. [15][16]In the context of pyrrole derivatives, which are prevalent in many pharmaceuticals, NMR plays a crucial role in:

-

Structural Verification: Confirming the identity and purity of newly synthesized compounds. [17]* Lead Optimization: Guiding the modification of hit compounds to improve their binding affinity and pharmacokinetic properties. [15]* Fragment-Based Drug Discovery (FBDD): Screening for small molecular fragments that bind to a biological target, a process where NMR is particularly powerful. [17][18]* Metabolite Identification: Elucidating the structures of drug metabolites.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy is essential for the unambiguous structural characterization of novel pyrrole derivatives. A thorough understanding of the fundamental principles of chemical shifts and coupling constants, combined with the strategic use of advanced techniques like COSY, HSQC, and HMBC, empowers researchers to confidently elucidate complex molecular structures. This detailed structural information is a critical component in advancing the fields of medicinal chemistry and materials science, where pyrrole-containing compounds continue to play a significant role.

References

- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.

-

Application of NMR in drug discovery. (n.d.). researchmap. Retrieved January 10, 2026, from [Link]

-

The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024, May 22). AZoOptics. [Link]

-

Applications of Solution NMR in Drug Discovery. (2021). Molecules, 26(16), 4779. [Link]

-

Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2021, August 31). Technology Networks. [Link]

-

NMR spectrometry analysis for drug discovery and development. (2022, November 7). News-Medical.net. [Link]

-

NMR Sample Preparation. (n.d.). Retrieved January 10, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved January 10, 2026, from [Link]

-

NMR Sample Prep. (n.d.). Scribd. Retrieved January 10, 2026, from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. [Link]

- Foley, L. H., Habgood, G. J., & Gallagher, K. S. (1988). Assignment of the 13C NMR shifts of brominated pyrrole derivatives. Magnetic Resonance in Chemistry, 26(11), 1037–1038.

- Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, 1004–1009.

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 10, 2026, from [Link]

-

Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2025, August 6). ResearchGate. [Link]

-

Chemical shifts. (n.d.). Retrieved January 10, 2026, from [Link]

-

13 C NMR spectra of N-tosyl pyrrole. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1). Pharmaceutical Fronts, 5(4).

-

Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (n.d.). J-Stage. Retrieved January 10, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 10, 2026, from [Link]

- Page, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5337.

-

The Use of NMR Spectroscopy to Study Tautomerism. (2025, August 7). ResearchGate. [Link]

-

Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved January 10, 2026, from [Link]

-

2D NMR. (n.d.). EPFL. Retrieved January 10, 2026, from [Link]

- Theoretical NMR correlations based Structure Discussion. (2013).

-

Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Retrieved January 10, 2026, from [Link]

-

Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e]d[1][16]iazepine derivatives as potent EGFR/CDK2 inhibitors. (2022). RSC Advances, 12(43), 27883–27902.

- Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023, December 5). Molecules, 28(24), 7990.

- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012, July 20). Journal of the Serbian Chemical Society, 77(7), 895–902.

-

Analysis of the N.M.R. Spectrum of pyrrole. (2025, August 10). ResearchGate. [Link]

-

NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved January 10, 2026, from [Link]

-

¹H NMR spectra of 1H‐pyrrole (1) in different solvents. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Chemical shifts and coupling constants for protons of new formed pyrrole ring in compounds 7a,b. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. [Link]

-

1 H NMR spectra of compound 3a. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

J-coupling. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. J-coupling - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Pyrrole(109-97-7) 13C NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. organomation.com [organomation.com]

- 14. scribd.com [scribd.com]

- 15. researchmap.jp [researchmap.jp]

- 16. azooptics.com [azooptics.com]

- 17. Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of Functionalized Pyrroles

Introduction

The pyrrole motif, a five-membered aromatic nitrogen heterocycle, is a cornerstone of medicinal chemistry and drug development.[1][2][3][4] Its derivatives are integral to a vast array of biologically active compounds, from natural products like heme and chlorophyll to blockbuster synthetic drugs.[4] The functionalization of the pyrrole ring allows for the precise tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. Consequently, the robust analytical characterization of these functionalized pyrroles is a critical step in the drug discovery and development pipeline.

Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, offering unparalleled sensitivity and specificity for the identification and quantification of these diverse compounds.[5] This guide provides a comprehensive overview of the mass spectrometric analysis of functionalized pyrroles, drawing upon established principles and field-proven insights. We will explore the nuances of ionization techniques, delve into the predictable yet complex fragmentation patterns, and outline validated methodologies for quantitative analysis in complex biological matrices.

I. Foundational Principles: Choosing the Right Ionization Technique

The journey of a pyrrole analyte through a mass spectrometer begins with ionization—the conversion of a neutral molecule into a charged ion. The choice of ionization method is paramount and depends critically on the analyte's properties, such as polarity, thermal stability, and molecular weight. Ionization techniques are broadly categorized as "hard" or "soft," referring to the amount of internal energy imparted to the molecule, which in turn influences the degree of fragmentation.[6]

Soft Ionization Techniques: Preserving the Molecular Ion

For most drug development applications, where determining the molecular weight of a novel pyrrole derivative is the primary goal, soft ionization techniques are preferred.[7] These methods impart minimal excess energy, leading to abundant molecular ions ([M+H]⁺ or [M-H]⁻) and limited fragmentation.

-

Electrospray Ionization (ESI): ESI is the workhorse for analyzing polar to moderately polar functionalized pyrroles that are soluble in common liquid chromatography (LC) solvents.[6][8] It involves applying a high voltage to a liquid sample to create an aerosol of charged droplets.[8] ESI is particularly well-suited for LC-MS applications and can generate multiply charged ions from larger molecules, extending the mass range of the analyzer.[6]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent choice for less polar, more volatile pyrrole derivatives that may not ionize efficiently by ESI.[9] The sample is vaporized and then ionized by a corona discharge.[10] While still considered a soft technique, APCI can sometimes induce more in-source fragmentation than ESI.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique ideal for high-molecular-weight compounds and can be used for thermally labile pyrrole-containing macromolecules like porphyrins.[10][8] The analyte is co-crystallized with a matrix that absorbs laser energy, facilitating a gentle desorption and ionization of the analyte.[8]

Hard Ionization Techniques: Unveiling Structural Details

-

Electron Ionization (EI): A classic hard ionization technique, EI bombards the vaporized analyte with high-energy electrons (typically 70 eV).[10][9] This process is highly energetic, leading to extensive and reproducible fragmentation.[10][11] The resulting mass spectrum is a "fingerprint" that can be compared against spectral libraries for definitive identification. EI is primarily used with Gas Chromatography (GC-MS) and is suitable for volatile and thermally stable pyrrole derivatives.

Table 1: Comparison of Common Ionization Techniques for Functionalized Pyrroles

| Ionization Technique | Analyte Properties | Fragmentation | Typical Interface | Key Advantages |

| Electrospray Ionization (ESI) | Polar, Soluble, Thermally Labile | Low (Soft) | LC-MS | High sensitivity for polar compounds, generates multiply charged ions.[8] |

| Atmospheric Pressure Chemical Ionization (APCI) | Non-polar to moderately polar, Volatile | Low to Moderate | LC-MS | Suitable for less polar compounds not amenable to ESI.[9] |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | High Molecular Weight, Thermally Labile | Very Low (Soft) | MS (offline) | Ideal for large biomolecules and imaging applications.[8] |

| Electron Ionization (EI) | Volatile, Thermally Stable | High (Hard) | GC-MS | Produces reproducible, library-searchable fragmentation patterns.[10][9] |

II. Deciphering the Code: Fragmentation Patterns of Functionalized Pyrroles

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. A specific precursor ion (often the molecular ion) is selected, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pathways of functionalized pyrroles are highly dependent on the nature and position of the substituents on the pyrrole ring.[12][13]

Key Fragmentation Drivers:

-

Substituent Identity: The functional groups attached to the pyrrole core dictate the primary fragmentation routes. For instance, studies have shown that 2-substituted pyrroles with side chains containing aromatic groups often exhibit losses of water (H₂O), aldehydes, and even the pyrrole moiety itself from the protonated molecule [M+H]⁺.[12][13] In contrast, those with non-aromatic side chains may show losses of alcohols and small alkyl groups.[12][13]

-

Position of Substitution: The location of the substituent (e.g., N-substituted vs. C-substituted) significantly influences the fragmentation cascade. N-substituted pyrroles often undergo cleavage of the bond alpha to the nitrogen atom.

-

Ring Stability: The aromatic pyrrole ring itself is relatively stable. Fragmentation often initiates at the weaker bonds of the substituents or involves rearrangements leading to the loss of small, stable neutral molecules. For larger, more complex pyrrolic structures like porphyrins, the macrocyclic nucleus is remarkably stable, and fragmentation often involves cleavage at the bond once removed from the macrocycle.[14]

A Generalized Fragmentation Workflow

The process of elucidating a fragmentation pathway is a systematic investigation.

Caption: A typical workflow for structural elucidation using tandem mass spectrometry.

Example Fragmentation Pathway

Consider a hypothetical 2-acyl-N-methylpyrrole. Under ESI-MS/MS conditions, a likely fragmentation pathway for the [M+H]⁺ ion would involve the following steps:

Caption: A simplified, hypothetical fragmentation pathway for a functionalized pyrrole.

III. Quantitative Analysis in Drug Development: A Practical Approach

In drug development, it is crucial to quantify the concentration of a drug candidate or its metabolites in biological matrices like plasma or urine.[5][15] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this task due to its high sensitivity, selectivity, and wide dynamic range.[15][16][17]

The Core of Quantitative LC-MS/MS: Multiple Reaction Monitoring (MRM)

The most common mode for quantification is Multiple Reaction Monitoring (MRM).[17] In an MRM experiment, the mass spectrometer is set to monitor a specific precursor ion-to-product ion transition for the analyte and another for a stable isotope-labeled internal standard. This high specificity allows for accurate quantification even in the presence of complex biological interferences.

Experimental Protocol: LC-MS/MS Quantification of a Pyrrole Derivative in Plasma

This protocol outlines a validated method for quantifying a novel pyrrole-containing compound (e.g., "Pyrrolomycin") in mouse plasma.[17]

1. Sample Preparation (Protein Precipitation):

-

Rationale: To remove high-abundance proteins from the plasma that would otherwise interfere with the analysis and foul the LC-MS system.

-

Step 1: Aliquot 50 µL of mouse plasma into a 1.5 mL microcentrifuge tube.

-

Step 2: Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., ¹³C₆-Pyrrolomycin) at a known concentration.

-

Step 3: Vortex vigorously for 30 seconds to precipitate proteins.

-

Step 4: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Step 5: Carefully transfer the supernatant to a clean autosampler vial for injection.

2. Liquid Chromatography (LC) Conditions:

-

Rationale: To chromatographically separate the analyte from other matrix components before it enters the mass spectrometer, reducing ion suppression and improving accuracy.

-

Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is a common choice for separating moderately polar small molecules.[17]

-

Mobile Phase A: 0.1% Acetic Acid in Water. Rationale: The acid helps to protonate the analyte for efficient positive mode ESI.

-

Mobile Phase B: 0.1% Acetic Acid in Methanol.

-

Flow Rate: 0.25 mL/min.[17]

-

Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 90% B) to elute the analyte, hold for a short period, and then return to initial conditions to re-equilibrate the column.

3. Mass Spectrometry (MS) Conditions:

-

Rationale: To optimize the detection and fragmentation of the analyte for maximum sensitivity and specificity.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions:

-

Analyte (Pyrrolomycin): 324.10 > 168.30 m/z (This is a hypothetical but plausible transition).[17]

-

Internal Standard (¹³C₆-Pyrrolomycin): 330.10 > 174.30 m/z

-

-

Instrument Parameters: Parameters such as capillary voltage, source temperature, and collision energy must be optimized for the specific analyte and instrument to achieve the best signal-to-noise ratio.

4. Data Analysis and Validation:

-

A calibration curve is constructed by plotting the peak area ratio (Analyte/Internal Standard) against the known concentrations of the analyte in spiked plasma samples.

-

The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios from this calibration curve.

-

The method must be validated according to regulatory guidelines (e.g., FDA), assessing linearity, accuracy, precision, stability, and limits of detection and quantification.[17]

Conclusion

Mass spectrometry is an unequivocally powerful and versatile platform for the analysis of functionalized pyrroles. From the initial selection of an appropriate ionization technique to the detailed interpretation of fragmentation spectra and the development of robust quantitative methods, MS provides critical data at every stage of the drug development process. A deep understanding of the principles outlined in this guide—the causality behind experimental choices, the logic of fragmentation, and the rigor of validated protocols—empowers researchers to fully leverage the capabilities of this technology, accelerating the journey from novel pyrrole synthesis to potential therapeutic application.

References

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2460-2468. [Link]

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. [Link]

-

Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1965). Pyrroles and related compounds-VIII. Mass spectrometry in structural and stereochemical problems-LXXVI The mass spectra of porphyrins. LSU Scholarly Repository. [Link]

-

Qu, Z., et al. (2017). Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications. NIH National Library of Medicine. [Link]

-

Xia, Q., et al. (2020). Quantitation of DNA reactive pyrrolic metabolites of senecionine - A carcinogenic pyrrolizidine alkaloid by LC/MS/MS analysis. Journal of Food and Drug Analysis, 28(1), 167-174. [Link]

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2‐substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time‐of‐flight mass spectrometry. R Discovery. [Link]

-

Aldhafiri, W. N. (2017). Development of an LC-ESI-MS/MS method for determination of a novel Pyrrolomycin (MP-1) in mouse plasma. DigitalCommons@UNMC. [Link]

-

Washington University. (n.d.). Ionization Methods in Organic Mass Spectrometry. Washington University in St. Louis. [Link]

-

Zhang, L., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs Blog. [Link]

-

Szekely-Klepser, G., & Blum, W. (2005). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. ResearchGate. [Link]

-

Szekely-Klepser, G., et al. (2005). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. Journal of Chromatography B, 826(1-2), 31-40. [Link]

-

Carbonell-Rozas, L., et al. (2025). Enhancing Pyrrolizidine Alkaloid Separation and Detection: LC-MS/MS Method Development and Integration of Ion Mobility Spectrometry into the LC-HRMS Workflow. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Chemistry LibreTexts. [Link]

-

Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Emory University. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Carbonell-Rozas, L., et al. (2025). Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow. Journal of Chromatography A. [Link]

-

Kumar, A., & Kumar, V. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. The Chemical Record, 21(5), 1148-1181. [Link]

-

Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. [Link]

-

Bîcu, E., & Tătărîngă, G. (2019). Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. Molecules, 24(19), 3494. [Link]

-

Gryko, D. T. (2017). Strategies for Corrole Functionalization. Chemical Reviews, 117(4), 2873-2942. [Link]

-

Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. SlidePlayer. [Link]

-

Ramachandran, R., & D'Souza, D. (2021). Recent Advancements in Pyrrole Synthesis. Synthesis, 53(09), 1531-1555. [Link]

-

Dettmer, K., Aronov, P. A., & Hammock, B. D. (2007). Mass spectrometry-based metabolomics. Mass Spectrometry Reviews, 26(1), 51-78. [Link]

-

Ruoppolo, M., et al. (2013). Mass Spectrometry-Based Metabolomic and Proteomic Strategies in Organic Acidemias. Hindawi. [Link]

-

Li, M., et al. (2022). Combined Metabolomic and Quantitative RT-PCR Analyses Revealed the Synthetic Differences of 2-Acetyl-1-pyrroline in Aromatic and Non-Aromatic Vegetable Soybeans. International Journal of Molecular Sciences, 23(23), 14619. [Link]

-

Bîcu, E., & Tătărîngă, G. (2021). Porphyrin Macrocycles: General Properties and Theranostic Potential. Molecules, 26(11), 3169. [Link]

-

Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-460. [Link]

-

Cavaleiro, J. A., & Tomé, A. C. (2010). Syntheses and Functionalizations of Porphyrin Macrocycles. Molecules, 15(7), 4894-4940. [Link]

Sources

- 1. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advancements in Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. MASS SPECTROMETRY-BASED METABOLOMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. as.uky.edu [as.uky.edu]

- 8. bitesizebio.com [bitesizebio.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 14. "Pyrroles and related compounds-VIII. Mass spectrometry in structural a" by A. H. Jackson, G. W. Kenner et al. [repository.lsu.edu]

- 15. uab.edu [uab.edu]

- 16. Quantitation of DNA reactive pyrrolic metabolites of senecionine - A carcinogenic pyrrolizidine alkaloid by LC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. "Development of an LC-ESI-MS/MS method for determination of a novel Pyr" by Wafaa N. Aldhafiri [digitalcommons.unmc.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of N-Vinylpyrrole Carboxylic Acids

Abstract

N-vinylpyrrole carboxylic acids represent a unique class of heterocyclic compounds, integrating the reactive functionalities of a vinyl group, a pyrrole ring, and a carboxylic acid moiety. This guide provides a comprehensive exploration of their physical and chemical properties, offering insights into their synthesis, reactivity, and potential applications, particularly within the realm of drug development and materials science. By dissecting the interplay between the electronic and steric effects of the constituent functional groups, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of these versatile molecules.

Introduction: A Molecule of Convergent Functionality

The amalgamation of an N-vinyl group with a pyrrole carboxylic acid scaffold yields a monomer with a rich and complex chemical personality. The N-vinyl group imparts the ability to undergo polymerization, a cornerstone of modern materials science. The pyrrole ring, an electron-rich aromatic system, is a privileged structure in medicinal chemistry and is susceptible to a range of electrophilic substitutions. Finally, the carboxylic acid functionality provides a handle for forming amides, esters, and salts, and influences the molecule's solubility and acidity. Understanding the synergy and occasional antagonism between these groups is paramount to harnessing the full potential of N-vinylpyrrole carboxylic acids.

Synthesis of N-Vinylpyrrole Carboxylic Acids

The synthesis of N-vinylpyrrole carboxylic acids is not a trivial endeavor and typically involves a multi-step process. A common strategy involves the initial synthesis of a pyrrole carboxylic acid ester, followed by N-vinylation, and subsequent hydrolysis of the ester to reveal the carboxylic acid.

General Synthetic Workflow

A representative synthetic pathway is illustrated below. The initial step often involves the synthesis of a pyrrole ring bearing a carboxylic acid or its ester, which can be achieved through various classical methods. The subsequent N-vinylation is a critical step, often accomplished through a base-catalyzed reaction with acetylene.[1]

Caption: A general synthetic workflow for N-vinylpyrrole carboxylic acids.

Experimental Protocol: Synthesis of N-Vinylpyrrole-2-Carboxylic Acid (Illustrative)

-

Esterification of Pyrrole-2-Carboxylic Acid:

-

Pyrrole-2-carboxylic acid is dissolved in an excess of an alcohol (e.g., ethanol).

-

A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

The mixture is refluxed until the reaction is complete (monitored by TLC).

-

The excess alcohol is removed under reduced pressure, and the crude ester is purified.

-

-

N-Vinylation of the Pyrrole Ester:

-

The purified pyrrole-2-carboxylic acid ester is dissolved in a suitable solvent (e.g., DMSO).

-

A strong base (e.g., KOH) is added to the solution.

-

Acetylene gas is bubbled through the reaction mixture at elevated temperature and pressure.[2]

-

The reaction is quenched, and the N-vinylpyrrole-2-carboxylic acid ester is extracted and purified.

-

-

Hydrolysis of the N-Vinylpyrrole Ester:

-

The N-vinylpyrrole-2-carboxylic acid ester is dissolved in an aqueous alcoholic solution containing a base (e.g., NaOH).

-

The mixture is heated to facilitate hydrolysis.

-

Upon completion, the solution is acidified to precipitate the N-vinylpyrrole-2-carboxylic acid.

-

The solid product is filtered, washed, and dried.

-

Physical Properties

The physical properties of N-vinylpyrrole carboxylic acids are influenced by the interplay of the polar carboxylic acid group and the less polar N-vinylpyrrole core. Direct experimental data for these specific compounds is sparse in the literature; therefore, the following table presents a combination of data for the parent compounds, N-vinylpyrrolidone and pyrrole-2-carboxylic acid, to provide an estimated profile.

| Property | N-Vinylpyrrolidone (NVP) | Pyrrole-2-Carboxylic Acid | N-Vinylpyrrole-2-Carboxylic Acid (Predicted) |

| Molecular Formula | C6H9NO[3] | C5H5NO2[4] | C7H7NO2 |

| Molar Mass | 111.14 g/mol [3] | 111.10 g/mol [4] | 137.14 g/mol |

| Appearance | Colorless to yellowish liquid[1] | White to light brown solid[5][6] | Expected to be a solid at room temperature |

| Melting Point | 13-14 °C[1] | 204-208 °C (decomposes)[6] | Expected to be high, likely with decomposition |

| Boiling Point | 92-95 °C at 11 mmHg[1] | Not applicable | Expected to be high, likely decomposes before boiling |

| Solubility | Soluble in water and many organic solvents[3] | Soluble in methanol[6] | Expected to have moderate solubility in polar organic solvents |

| pKa | Not applicable | Data not readily available | Expected to be in the range of typical carboxylic acids (4-5) |

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and characterization of N-vinylpyrrole carboxylic acids.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically in the range of 4.5-7.0 ppm with distinct cis, trans, and geminal coupling), the pyrrole ring protons, and a broad singlet for the carboxylic acid proton (often >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the vinyl carbons, the pyrrole ring carbons, and the carbonyl carbon of the carboxylic acid (typically >170 ppm).

-

IR Spectroscopy: Key infrared absorption bands would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and C=C stretching for the vinyl group and the pyrrole ring.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum would confirm the molecular weight of the compound.

Chemical Properties and Reactivity

The chemical reactivity of N-vinylpyrrole carboxylic acids is dictated by the three key functional groups.

Acidity and the Carboxylic Acid Group

The carboxylic acid moiety imparts acidic properties to the molecule. The pKa is expected to be influenced by the electronic nature of the N-vinylpyrrole ring. The lone pair of electrons on the pyrrole nitrogen participates in the aromatic system, making the ring electron-rich.[7] This may have a modest electron-donating effect on the carboxylic acid group, potentially making it slightly less acidic than benzoic acid.

Reactions of the carboxylic acid group include:

-

Salt formation: Reaction with bases to form carboxylate salts.

-

Esterification: Reaction with alcohols in the presence of an acid catalyst.

-

Amide formation: Reaction with amines, often requiring activation of the carboxylic acid (e.g., with a carbodiimide).

Polymerization via the N-Vinyl Group

The N-vinyl group is susceptible to polymerization, most commonly through free-radical polymerization.[8] The presence of the carboxylic acid group can influence the polymerization kinetics and the properties of the resulting polymer.

Caption: Free-radical polymerization of N-vinylpyrrole carboxylic acid.

The resulting polymers are of significant interest as they possess pendant carboxylic acid groups, which can be used for further functionalization or to impart pH-responsive properties to the material. Such polymers have potential applications in drug delivery systems, where changes in pH can trigger drug release.[9][10]

Reactions of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and readily undergoes electrophilic substitution, preferentially at the C-2 position (or C-5 if C-2 is occupied). The N-vinyl group is generally considered to be electron-withdrawing, which may slightly deactivate the ring towards electrophilic attack compared to unsubstituted pyrrole. However, the ring remains more reactive than benzene.[7]

It is crucial to note that pyrrole is sensitive to strong acids, which can lead to polymerization.[7] Therefore, electrophilic substitution reactions must be carried out under carefully controlled, often mild, conditions.

Reactions of the Vinyl Group

Beyond polymerization, the electron-rich double bond of the N-vinyl group can participate in other reactions, such as electrophilic additions. However, under acidic conditions, there is a risk of hydrolysis of the N-vinyl group to acetaldehyde and the corresponding pyrrole.[11]

Applications in Drug Development and Materials Science

The unique combination of functional groups in N-vinylpyrrole carboxylic acids makes them attractive building blocks for various applications.

-

Drug Delivery: Polymers derived from these monomers can be designed as pH-sensitive hydrogels or nanoparticles for controlled drug release.[12][13] The carboxylic acid groups can be used to conjugate drugs or targeting moieties.

-

Biomaterials: The biocompatibility of polyvinylpyrrolidone (PVP) is well-established.[13] Polymers of N-vinylpyrrole carboxylic acids could be explored for applications in tissue engineering and as coatings for medical devices.

-

Functional Polymers: The pendant carboxylic acid groups on the polymer backbone provide a platform for post-polymerization modification, allowing for the synthesis of a wide range of functional materials.

Conclusion

N-vinylpyrrole carboxylic acids are a fascinating class of monomers that offer a wealth of chemical possibilities. While the direct literature on these specific compounds is somewhat limited, a thorough understanding of the chemistry of their constituent parts—the N-vinyl group, the pyrrole ring, and the carboxylic acid—provides a strong foundation for predicting their behavior and designing novel applications. As the demand for sophisticated functional polymers in medicine and materials science continues to grow, it is anticipated that N-vinylpyrrole carboxylic acids and their derivatives will attract increasing research interest.

References

- Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone - ChemicalBook. (2024-03-12).

- Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use - MDPI.

- (PDF) Polymerization of N-Vinylpyrroles: Recent Achievements - ResearchGate. (2014).

- Synthesis and thermal degradation property study of N-vinylpyrrolidone and acrylamide copolymer - RSC Publishing.

- Thermal stability of poly( N-vinyl-2-pyrrolidone-co-methacrylic acid) copolymers in inert atmosphere | Request PDF - ResearchGate.

- Thermal and Mechanical Analysis of N-Vinyl Pyrrolidone and N-Vinyl Caprolactam-Based Polymers | Request PDF - ResearchGate.

- Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition - MDPI.

- (PDF) Thermal Stability and Kinetics of Thermal Decomposition of Statistical Copolymers of N-Vinylpyrrolidone and Alkyl Methacrylates Synthesized via RAFT Polymerization - ResearchGate. (2021-03-11).

- [PDF] Copolymerization ofN-vinyl pyrrolidone with functionalized vinyl monomers: Synthesis, characterization and reactivity relationships | Semantic Scholar. (2009-12-01).

- Pyrrole-2-carboxylic acid - Wikipedia.

- Pyrrole-2-carboxylic acid | 634-97-9 - ChemicalBook.

- Pyrrole reaction.

- Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties - MDPI.

- Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem.

- Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use - ResearchGate. (2022-10-15).

- Transformations of N-Vinyl Pyrrolidone and N-Vinyl Caprolactam in Organic Chemistry | Request PDF - ResearchGate.

- (PDF) Synthesis and Study of the Properties of Amphiphilic Poly-N-Vinylpyrrolidone with Terminal Thioalkyl Groups - ResearchGate.

- Pyrrole-3-carboxylic acid | C5H5NO2 | CID 101030 - PubChem - NIH.

- Pyrrole-2-carboxylic acid 99 634-97-9 - Sigma-Aldrich.

- Electrophilic Substitution in Pyrrole (Reactivity and Orientation).

- Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery.

- Pyrrole: Electrophilic Substitution Reactions Lecture 2 - YouTube. (2020-12-22).

- (PDF) Synthesis, characterization, and thermal stability of poly( N -maleyl glycine- co - N -vinylpyrrolidone) - ResearchGate.

- Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties - PMC - PubMed Central.

- Synthesis of N-vinyl pyrrolidone by acetylene process in a microreactor - ResearchGate. (2015-11-13).

- N-vinyl-2-pyrrolidone | C6H9NO | CID 6917 - PubChem.

- Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes - Chemical Review and Letters. (2026-01-05).

- Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems - TÜBİTAK Academic Journals.

- N-Vinylpyrrolidone - Wikipedia.

- Synthesis of (N-vinyl-2-pyrrolidone-acrylic acid) copolymers by... - ResearchGate.

- The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC - NIH.

- Chemical Review and Letters Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes - ResearchGate. (2026-01-11).

- N-Vinyl-2-pyrrolidone | 88-12-0 - ChemicalBook.

- N-Methylpyrrole-2-carboxylic acid - the NIST WebBook.

- 2-Pyrrolidinone, 1-ethenyl- - the NIST WebBook.

Sources

- 1. N-Vinylpyrrolidone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. N-vinyl-2-pyrrolidone | C6H9NO | CID 6917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]

- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyrrole-Based Heterocyclic Compounds

Introduction

The pyrrole ring, a five-membered nitrogen-containing aromatic heterocycle, stands as a cornerstone in the architecture of countless biologically active molecules and functional materials.[1][2][3] Its versatile scaffold is embedded within the core of vital natural products like heme and chlorophyll, as well as a multitude of pharmaceuticals exhibiting a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and antiviral properties.[1][4][5][6] The profound impact of pyrrole-based compounds in medicinal chemistry and materials science has fueled an ongoing and intensive pursuit for innovative and efficient synthetic methodologies.[7][8][9] This technical guide provides a comprehensive exploration of both classical and contemporary strategies for the synthesis of novel pyrrole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key reactions, present detailed experimental protocols, and discuss the critical aspects of structure-activity relationships that guide the design of next-generation pyrrole-based compounds.

I. Foundational Synthetic Strategies: The Classical Approaches

The enduring legacy of several named reactions continues to provide a robust foundation for the synthesis of the pyrrole nucleus. These methods, while over a century old, have been continuously refined and remain indispensable tools in the synthetic chemist's arsenal.

A. The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis, first reported in 1884, is arguably the most direct and widely employed method for constructing the pyrrole ring.[10][11] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding N-substituted or N-unsubstituted pyrrole.[10][12]

Causality Behind Experimental Choices: The choice of acid catalyst is critical. While protic acids like sulfuric or hydrochloric acid are traditional, Lewis acids can also be effective.[10] The reaction conditions are generally mild, but care must be taken as strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[12] The selection of the amine component directly dictates the N-substituent of the final pyrrole, offering a straightforward handle for diversification.

Mechanistic Insights

The mechanism of the Paal-Knorr synthesis has been a subject of detailed investigation. The currently accepted pathway involves the initial formation of a hemiaminal upon attack of the amine on one of the protonated carbonyl groups.[10][13] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. Subsequent dehydration steps lead to the aromatic pyrrole ring.[10][14] Computational studies have suggested that the hemiaminal cyclization is the rate-determining step.[13]

Caption: Paal-Knorr Pyrrole Synthesis Mechanism.

Experimental Protocol: Synthesis of 1-Butyl-2,5-dimethyl-1H-pyrrole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hexane-2,5-dione (1.0 eq) and butan-1-amine (1.2 eq) in glacial acetic acid.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 1-butyl-2,5-dimethyl-1H-pyrrole.

B. The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is another classical method that offers a versatile entry to polysubstituted pyrroles.[15] This multicomponent reaction involves the condensation of an α-halo ketone, a β-ketoester, and ammonia or a primary amine.[15]

Causality Behind Experimental Choices: The Hantzsch synthesis allows for the construction of highly functionalized pyrroles in a single step. The choice of the three components directly determines the substitution pattern of the final product. Non-conventional reaction conditions, such as microwave irradiation or high-speed vibration milling, have been shown to significantly improve reaction times and yields.[15][16]

Mechanistic Insights

The reaction mechanism is thought to proceed through the initial formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-halo ketone. The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the pyrrole.

Caption: Hantzsch Pyrrole Synthesis Workflow.

II. Modern Synthetic Methodologies: Expanding the Chemical Space

While classical methods remain relevant, the demand for greater efficiency, milder reaction conditions, and access to novel substitution patterns has driven the development of modern synthetic strategies.

A. Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis, and the construction of pyrroles is no exception. These methods often offer high levels of chemo-, regio-, and stereoselectivity.

A notable example is the synthesis of pyrroles from dienyl azides using catalysts like zinc iodide (ZnI₂) or rhodium(II) perfluorobutyrate.[17][18] This reaction proceeds at room temperature and provides an efficient route to 2,5-disubstituted and 2,4,5-trisubstituted pyrroles.[17] The mechanism is believed to involve the decomposition of the azide by the catalyst, potentially through a nitrenoid intermediate or a Lewis acid activation pathway.[18]

Table 1: Comparison of Catalysts for Pyrrole Synthesis from Dienyl Azides [18]

| Entry | Catalyst | Yield (%) |

| 1 | Rh₂(OAc)₄ | <5 |

| 2 | Rh₂(O₂CC₃F₇)₄ | 95 |

| 3 | Cu(OTf)₂ | 85 |

| 4 | ZnI₂ | 94 |

B. Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are highly valued for their atom economy and operational simplicity.[19][20][21] Several MCRs have been developed for the synthesis of highly functionalized pyrroles.

For instance, a B(C₆F₅)₃-catalyzed multicomponent reaction of vicinal tricarbonyl compounds, enamines, and nucleophiles provides a straightforward method for synthesizing pyrroles with diverse functional groups at the 5α position.[22] Another approach involves an iron(III)-catalyzed four-component coupling of 1,3-dicarbonyl compounds, amines, aromatic aldehydes, and nitroalkanes.[23]

Caption: General Workflow for Multicomponent Pyrrole Synthesis.

Experimental Protocol: Iron-Catalyzed Four-Component Synthesis of a Substituted Pyrrole[23]

-

Reaction Setup: To a microwave vial, add the 1,3-dicarbonyl compound (1.0 eq), the amine (1.1 eq), the aromatic aldehyde (1.0 eq), the nitroalkane (1.2 eq), and FeCl₃ (10 mol%) in a suitable solvent such as ethanol.

-

Reaction Execution: Seal the vial and heat the mixture in a microwave reactor at a specified temperature (e.g., 100 °C) for a designated time (e.g., 10-30 minutes).

-

Work-up and Purification: After cooling, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired polysubstituted pyrrole.

III. Biological Significance and Structure-Activity Relationships (SAR)

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives approved as drugs for various therapeutic areas.[1][4] Understanding the structure-activity relationship (SAR) is crucial for the rational design of new and more effective therapeutic agents.[24][25]

For example, in the development of STING (stimulator of interferon genes) receptor agonists, a series of 1H-pyrrole-3-carbonitrile derivatives were synthesized and evaluated.[26] SAR studies revealed that the introduction of an ethynyl substituent on the aniline ring significantly enhanced the agonistic activity compared to the parent compound.[26] Similarly, in the context of antimalarial drug discovery, modifications to the substituents on the pyrrole ring of pyrrolone derivatives had a profound impact on their metabolic stability and antimalarial activity.[27]

Table 2: SAR of 1H-Pyrrole-3-carbonitrile STING Agonists [26]

| Compound | R¹ Substituent | ΔTₘ (°C) | EC₅₀ (μM) |

| 4A | H | +3.5 | 10.49 |

| 7D | Methyl | +1.5 | 45.96 |

| 7E | Methoxy | +4.0 | 9.75 |

| 7F | Ethynyl | +8.0 | 1.19 |

These examples underscore the importance of systematic structural modifications and biological evaluation in optimizing the therapeutic potential of pyrrole-based compounds.

Conclusion

The synthesis of novel pyrrole-based heterocyclic compounds continues to be a vibrant and evolving field of research. While classical methods like the Paal-Knorr and Hantzsch syntheses provide reliable and versatile routes to the pyrrole core, modern methodologies, including transition metal-catalyzed reactions and multicomponent strategies, have significantly expanded the accessible chemical space. These advanced techniques offer improved efficiency, milder reaction conditions, and the ability to construct highly complex and functionalized pyrrole derivatives. The profound biological activity of many pyrrole-containing molecules ensures that the development of innovative synthetic approaches will remain a key focus for medicinal chemists and drug discovery professionals. By integrating a deep understanding of reaction mechanisms with systematic structure-activity relationship studies, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

-

Dong, H., Shen, M., Redford, J. E., Stokes, B. J., Pumphrey, A. L., & Driver, T. G. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191–5194. [Link]

-

Li Petri, G., Spanò, V., Spatola, R., Holl, R., Raimondi, M. V., Barraja, P., & Montalbano, A. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. [Link]

-

Dong, H., Shen, M., Redford, J. E., Stokes, B. J., Pumphrey, A. L., & Driver, T. G. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191–5194. [Link]

-

Recent transition metal‐catalyzed procedures for the synthesis of pyrroles. (n.d.). ResearchGate. [Link]

-

Wang, C., et al. (2019). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers, 6(12), 1996-2001. [Link]

-

Mijangos, V., et al. (2018). Solid-Phase Synthesis of Pyrrole Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides. ACS Combinatorial Science, 20(10), 598-605. [Link]

-

Pyrrole: An Essential Framework in the Development of Therapeutic Agents and Insightful Analysis of Structure‐Active Relationships. (2023). Semantic Scholar. [Link]

-

Loh, T.-P., & Hu, Q.-Y. (2020). Recent Advancements in Pyrrole Synthesis. Asian Journal of Organic Chemistry, 9(5), 676-690. [Link]

-

Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners. (2023). PubMed Central. [Link]

-

Nasibullah, et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4), 1670-1700. [Link]

-

RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. (2024). International Journal of Pharmaceutical Research and Modern Science. [Link]

-

Sharma, A., & Kumar, V. (2023). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Mini-Reviews in Organic Chemistry, 20(5), 456-476. [Link]

-

Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Sharma, A., & Kumar, V. (2024). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Mini-Reviews in Organic Chemistry, 21(1), 1-21. [Link]

-

Sharma, A., & Kumar, V. (2024). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. ResearchGate. [Link]

-

Li, S., et al. (2023). Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters, 14(8), 1133-1139. [Link]

-

Multicomponent reactions for the synthesis of pyrroles. (2010). Semantic Scholar. [Link]

-

Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26. [Link]

-

Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews, 43(13), 4633-4657. [Link]

-

Bialer, M., Yagen, B., Mechoulam, R., & Becker, Y. (1980). Structure-activity relationships of pyrrole amidine antiviral antibiotics. 2. Preparation of mono- and tripyrrole derivatives of congocidine. Journal of Medicinal Chemistry, 23(10), 1144-1148. [Link]

-

O’Neill, P. M., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(12), 5036-5051. [Link]

-

Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

-

Proposed mechanisms for transition metal-catalyzed synthesis of pyrrole... (n.d.). ResearchGate. [Link]

-

Wang, D. T., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. [Link]

-

Bioactive pyrrole-based compounds with target selectivity. (2020). IRIS UniPA. [Link]

-

(PDF) Synthesis of pyrrole and substituted pyrroles (Review). (2018). ResearchGate. [Link]

-

Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

-

Kaur, R., et al. (2018). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 8(26), 14354-14376. [Link]

-

Xuan, D. D. (2020). Recent Progress in the Synthesis of Pyrroles. Current Organic Chemistry, 24(6), 622-657. [Link]

-

Bioactive pyrrole-based compounds with target selectivity | Request PDF. (2020). ResearchGate. [Link]

-

Xuan, D. D. (2020). Recent Progress in the Synthesis of Pyrroles. Bentham Science Publishers. [Link]

-

Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace. [Link]

-

A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. (2025). ResearchGate. [Link]

-

Gherghel, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(19), 6524. [Link]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 4. Bioactive pyrrole-based compounds with target selectivity [iris.unipa.it]

- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. rgmcet.edu.in [rgmcet.edu.in]

- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. eurekaselect.com [eurekaselect.com]

- 17. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. orientjchem.org [orientjchem.org]

- 20. [PDF] Multicomponent reactions for the synthesis of pyrroles. | Semantic Scholar [semanticscholar.org]

- 21. Recent advances in the synthesis of pyrroles by multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Pyrrole: An Essential Framework in the Development of Therapeutic Agents and Insightful Analysis of Structure‐Active Relationships | Semantic Scholar [semanticscholar.org]

- 25. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Theoretical Calculation of Electronic Properties of Substituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of biologically active molecules, including heme, chlorophyll, and numerous pharmaceuticals.[1][2] The electronic properties of the pyrrole core are finely tunable through the introduction of various substituents, which in turn dictates the molecule's reactivity, stability, and potential for intermolecular interactions.[3] A deep understanding of these electronic characteristics at a molecular level is paramount for the rational design of novel therapeutics and functional materials.

This technical guide provides a comprehensive overview of the theoretical methods used to calculate and predict the electronic properties of substituted pyrroles. We will delve into the quantum chemical principles that underpin these calculations, offer practical, step-by-step workflows for their implementation, and explore how to interpret the results to gain meaningful chemical insights.

The Power of In Silico Analysis: Why Theoretical Calculations Matter

Before embarking on a synthetic route, computational chemistry offers a powerful and cost-effective avenue to predict the behavior of novel pyrrole derivatives.[4] By simulating the electronic structure of these molecules, we can anticipate their properties, such as:

-

Reactivity: Where are the most likely sites for electrophilic or nucleophilic attack?

-

Stability: How will a given substituent affect the overall stability of the molecule?

-

Optical and Electronic Properties: What are the molecule's absorption and emission characteristics? How readily will it accept or donate an electron?

These insights are invaluable for prioritizing synthetic targets and accelerating the discovery process in drug development and materials science.